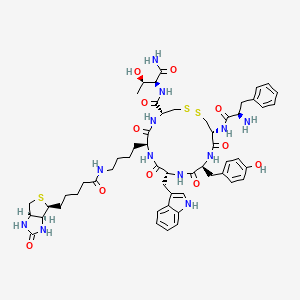
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is designed to have particular biochemical properties, making it useful in various scientific research applications. The presence of biotinylation allows for easy detection and purification, which is particularly valuable in biochemical assays and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Biotinylation: The lysine residue is biotinylated using biotin-NHS ester.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents like TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: The biotinyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Biotin-NHS ester for biotinylation.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Biotinylated peptides or peptides with other functional groups.
Applications De Recherche Scientifique
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 has several applications in scientific research:
Biochemistry: Used as a probe in binding studies due to its biotinylation, which allows for easy detection using streptavidin-based assays.
Molecular Biology: Employed in pull-down assays to isolate and study protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a targeting moiety in drug delivery systems.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 depends on its specific application. In binding studies, the biotinylated lysine residue allows the peptide to bind to streptavidin with high affinity. This interaction can be used to immobilize the peptide on a solid support or to detect its presence in a sample. The peptide sequence itself may also interact with specific molecular targets, such as receptors or enzymes, depending on its design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation.
Uniqueness
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys(biotinyl)-Cys(1)-Thr-NH2 is unique due to its specific sequence and biotinylation, which confer distinct biochemical properties. The biotinylation allows for easy detection and purification, making it particularly useful in various biochemical and molecular biology applications. Its specific amino acid sequence can be tailored to interact with particular molecular targets, providing versatility in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(4R,7S,10R,13S,16R)-7-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N12O11S3/c1-30(68)46(48(57)71)66-54(77)43-29-81-80-28-42(63-49(72)36(56)23-31-11-3-2-4-12-31)53(76)61-39(24-32-18-20-34(69)21-19-32)51(74)62-40(25-33-26-59-37-14-6-5-13-35(33)37)52(75)60-38(50(73)64-43)15-9-10-22-58-45(70)17-8-7-16-44-47-41(27-79-44)65-55(78)67-47/h2-6,11-14,18-21,26,30,36,38-44,46-47,59,68-69H,7-10,15-17,22-25,27-29,56H2,1H3,(H2,57,71)(H,58,70)(H,60,75)(H,61,76)(H,62,74)(H,63,72)(H,64,73)(H,66,77)(H2,65,67,78)/t30-,36-,38+,39+,40-,41+,42+,43+,44+,46+,47+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKXWHOPJTKJY-SJKFMCGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC4=CNC5=CC=CC=C54)CC6=CC=C(C=C6)O)NC(=O)[C@@H](CC7=CC=CC=C7)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N12O11S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)
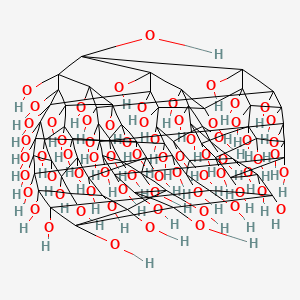
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
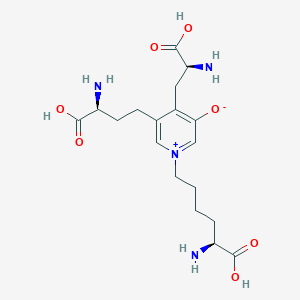
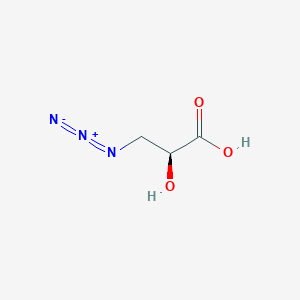
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
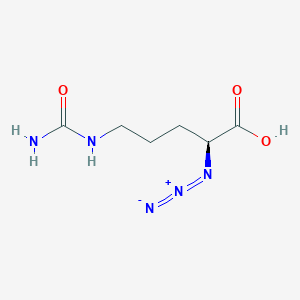
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)
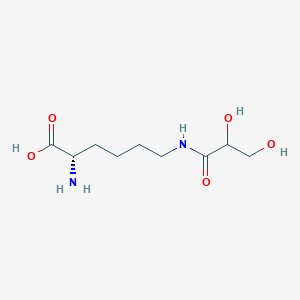
![(2S)-2-amino-6-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]hexanoic acid](/img/structure/B8147284.png)

